An In-depth Technical Guide to the Chemical Properties and Structure of NSC 16590-d6
An In-depth Technical Guide to the Chemical Properties and Structure of NSC 16590-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSC 16590-d6, also known by its chemical names α,α-Dimethylglycine-d6 and α-Aminoisobutanoic acid-d6, is the deuterated isotopologue of NSC 16590 (α,α-Dimethylglycine). This compound serves as a valuable tool in various research applications, particularly in mechanistic studies of biological pathways. Its primary recognized biological activity is the inhibition of endogenous ethylene production in plants. This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological interactions of NSC 16590-d6 and its non-deuterated parent compound.
Chemical and Physical Properties
The following tables summarize the key chemical and physical properties of NSC 16590-d6 and its non-deuterated counterpart, α,α-Dimethylglycine. The data has been compiled from various chemical databases and literature sources.
Table 1: General Chemical Properties
| Property | NSC 16590-d6 (α,α-Dimethylglycine-d6) | NSC 16590 (α,α-Dimethylglycine) |
| Synonyms | α,α-Dimethylglycine-d6, α-Aminoisobutanoic acid-d6 | α,α-Dimethylglycine, α-Aminoisobutanoic acid, AIB, 2-Methylalanine |
| Molecular Formula | C₄H₃D₆NO₂ | C₄H₉NO₂ |
| Molecular Weight | 109.16 g/mol | 103.12 g/mol |
| CAS Number | Not available | 62-57-7 |
| Appearance | White crystalline powder | White crystalline powder |
| Purity | Typically ≥98% | ≥99% |
Table 2: Physical Properties
| Property | Value for α,α-Dimethylglycine |
| Melting Point | >300 °C[1] |
| Solubility | Very easily soluble in water, poorly soluble in alcohol, insoluble in oils.[2] |
| pKa | 2.36 (at 25℃)[2] |
| LogP | -0.163 (estimated)[2] |
Structure and Spectroscopic Data
NSC 16590-d6 is a structural analog of the amino acid glycine, with two methyl groups on the alpha-carbon. In NSC 16590-d6, the six hydrogen atoms of the two methyl groups are replaced with deuterium.
Table 3: Spectroscopic Data for α,α-Dimethylglycine
| Spectroscopy Type | Key Data and Observations |
| ¹H NMR | Spectra available in various solvents like D₂O and DMSO-d6.[3][4][5][6] |
| ¹³C NMR | Resonances typically observed around 172.28, 62.20, and 45.82 ppm.[7][8][9] |
| Mass Spectrometry | Detailed fragmentation patterns are available in public databases.[10][11] |
| Infrared (IR) Spectroscopy | Spectra of solid and matrix-isolated forms have been characterized.[2][12][13] |
Note: Specific spectroscopic data for NSC 16590-d6 is limited in publicly accessible databases. However, its spectra would be expected to be very similar to the non-deuterated form, with the key difference being the absence of signals corresponding to the methyl protons in ¹H NMR and altered vibrational modes in IR spectroscopy due to the heavier deuterium isotope.
Synthesis
Mechanism of Action: Inhibition of Ethylene Biosynthesis
The primary biological activity of NSC 16590 (and by extension, its deuterated form) is the inhibition of ethylene biosynthesis in plants. Ethylene is a plant hormone that regulates a wide range of developmental processes and stress responses.
The Ethylene Biosynthesis Pathway
The biosynthesis of ethylene is a well-characterized pathway, often referred to as the Yang Cycle. It proceeds through the following key steps:
-
Methionine is converted to S-adenosyl-L-methionine (SAM) .
-
ACC synthase (ACS) catalyzes the conversion of SAM to 1-aminocyclopropane-1-carboxylic acid (ACC) . This is often the rate-limiting step.
-
ACC oxidase (ACO) catalyzes the final step, the oxidation of ACC to ethylene .
Inhibition of ACC Oxidase
NSC 16590, being a structural analog of ACC, acts as a competitive inhibitor of the enzyme ACC oxidase (ACO).[1][18] By binding to the active site of ACO, it prevents the conversion of the natural substrate, ACC, into ethylene. This leads to a reduction in the overall production of ethylene by the plant tissue.
Plant Ethylene Signaling Pathway
Once ethylene is produced, it is perceived by a family of receptors, initiating a signaling cascade that leads to various physiological responses. Understanding this pathway is crucial for contextualizing the effects of ethylene inhibitors.
Experimental Protocols
In Vitro ACC Oxidase Activity Assay
This protocol is adapted from methodologies used to study ACC oxidase activity and its inhibition.
Objective: To determine the in vitro activity of ACC oxidase and the inhibitory effect of NSC 16590.
Materials:
-
Plant tissue extract containing ACC oxidase
-
Reaction buffer: 100 mM Tris-HCl (pH 7.0), 10% (w/v) glycerol, 30 mM sodium ascorbate, 1 mM dithiothreitol (DTT), 0.1% (v/v) Triton X-100, and 5% (w/v) polyvinylpolypyrrolidone (PVPP)
-
Desalting column (e.g., Sephadex G-25)
-
Assay buffer: Reaction buffer without PVPP, supplemented with 50 μM FeSO₄ and 30 mM NaHCO₃
-
ACC solution (1 mM stock)
-
NSC 16590 (or NSC 16590-d6) solutions of varying concentrations
-
Gas-tight vials with rubber septa
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an alumina column for ethylene measurement
Procedure:
-
Enzyme Extraction:
-
Homogenize fresh plant tissue in ice-cold reaction buffer.
-
Centrifuge the homogenate at high speed (e.g., 28,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the crude enzyme extract.
-
Desalt the supernatant using a Sephadex G-25 column equilibrated with the reaction buffer (without PVPP).
-
-
Enzyme Assay:
-
In a gas-tight vial, prepare the reaction mixture containing the assay buffer.
-
Add a known amount of the desalted enzyme extract.
-
For inhibition studies, add NSC 16590 solution to achieve the desired final concentrations. For the control, add an equal volume of solvent.
-
Seal the vials with rubber septa.
-
Initiate the reaction by injecting a known concentration of ACC (e.g., to a final concentration of 1 mM).
-
Incubate the vials at a constant temperature (e.g., 32°C) with shaking for a defined period (e.g., 2 hours).
-
-
Ethylene Measurement:
-
After incubation, take a headspace gas sample from each vial using a gas-tight syringe.
-
Inject the gas sample into the GC to quantify the amount of ethylene produced.
-
-
Data Analysis:
-
Calculate the rate of ethylene production (e.g., in nmol/g fresh weight/hour).
-
For inhibition studies, plot the percentage of inhibition against the concentration of NSC 16590 to determine the IC₅₀ value.
-
Conclusion
NSC 16590-d6 is a valuable research tool for studying ethylene biosynthesis and its regulation. Its mechanism of action as a competitive inhibitor of ACC oxidase is well-supported by the available literature. This technical guide provides a foundational understanding of its chemical properties, structure, and biological function, along with a practical experimental protocol for its characterization. Further research to elucidate a detailed synthesis protocol for the deuterated compound and to expand the spectroscopic database for NSC 16590-d6 would be beneficial for the scientific community.
References
- 1. Showing Compound Dimethylglycine (FDB021893) - FooDB [foodb.ca]
- 2. [PDF] Low-temperature solid-state FTIR study of glycine, sarcosine and N,N-dimethylglycine: observation of neutral forms of simple α-amino acids in the solid state | Semantic Scholar [semanticscholar.org]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000092) [hmdb.ca]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0000092) [hmdb.ca]
- 5. go.drugbank.com [go.drugbank.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0000092) [hmdb.ca]
- 9. N,N-Dimethylglycine(1118-68-9) 13C NMR spectrum [chemicalbook.com]
- 10. massbank.eu [massbank.eu]
- 11. mzCloud – N N Dimethylglycine [mzcloud.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Dimethylglycine - Wikipedia [en.wikipedia.org]
- 15. ckisotopes.com [ckisotopes.com]
- 16. selectscience.net [selectscience.net]
- 17. liverpool.ac.uk [liverpool.ac.uk]
- 18. Structural, Thermal, and Vibrational Properties of N,N-Dimethylglycine–Chloranilic Acid—A New Co-Crystal Based on an Aliphatic Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
